molecular formula C8H9ClF3NO B2734915 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride CAS No. 1049756-13-9

3-(2,2,2-Trifluoroethoxy)aniline hydrochloride

Cat. No.: B2734915
CAS No.: 1049756-13-9
M. Wt: 227.61
InChI Key: RYRRTCQGCUMVCM-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative with a trifluoroethoxy (-OCH₂CF₃) substituent at the meta position of the aniline ring. The hydrochloride salt enhances its stability and solubility for synthetic applications.

Molecular Formula: C₈H₉ClF₃NO (free base: C₈H₈F₃NO + HCl). Key Features:

  • The trifluoroethoxy group introduces strong electron-withdrawing effects, influencing reactivity and interaction with biological targets.
  • The meta substitution pattern distinguishes it from ortho or para isomers, affecting steric and electronic properties.

Its structural motif is prevalent in pharmaceuticals, particularly proton pump inhibitors (PPIs) like Lansoprazole .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRTCQGCUMVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of a solvent such as ethanol or methanol. After the initial reaction, the product is reduced to form the aniline derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a vital building block in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions facilitated by the amine group. The trifluoroethoxy moiety influences reactivity, making it a valuable precursor in synthetic pathways.

Biological Research

Potential Therapeutic Applications
Research indicates that 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride exhibits potential therapeutic properties. Studies have focused on its interactions with biomolecules, examining how modifications to its structure can enhance biological activity. This includes investigations into its antibacterial and anticancer properties .

Antibacterial Evaluation
A notable study synthesized various derivatives based on this compound and evaluated their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results showed that specific modifications significantly increased potency compared to the parent compound, highlighting its potential as an antibacterial agent.

Anticancer Screening
Another significant application is in anticancer research. Derivatives of this compound were tested against multiple cancer cell lines. The findings suggested that different substituents could modulate antiproliferative activity substantially, indicating the compound's potential as a lead in cancer drug development .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials characterized by unique properties. Its incorporation into formulations can enhance performance characteristics such as solubility and stability, making it suitable for various applications in chemical manufacturing.

Antibacterial Activity

  • Study Overview : Various derivatives were synthesized from this compound.
  • Findings : Certain modifications led to enhanced antibacterial efficacy against targeted bacterial strains.

Anticancer Properties

  • Study Overview : A series of N-aryl derivatives were synthesized for testing against cancer cell lines.
  • Findings : The introduction of specific substituents modulated antiproliferative activity significantly; some compounds exhibited IC50 values comparable to established chemotherapeutics .

Insecticidal Efficacy

  • Study Overview : Structure-activity relationship studies involving bis(anilino)trifluoroethoxytriazines were conducted.
  • Findings : Compounds with targeted substitutions showed increased effectiveness against pest species, emphasizing the relevance of molecular modifications for enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Insights

Trifluoroethoxy vs. Trifluoromethoxy :

  • The trifluoroethoxy group (-OCH₂CF₃) in the target compound offers greater metabolic stability compared to trifluoromethoxy (-OCF₃) due to reduced susceptibility to enzymatic cleavage .
  • Trifluoromethoxy analogs (e.g., ) exhibit stronger electron-withdrawing effects but lower solubility.

Substitution Position :

  • Meta-substituted derivatives (e.g., target compound) often show optimized binding in drug-receptor interactions compared to ortho or para isomers .
  • Para-substituted analogs (e.g., 4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)aniline) may exhibit steric hindrance in biological systems .

Halogenation Effects :

  • Chlorine substituents (e.g., 3-Chloro-4-ethoxyaniline HCl) increase molecular weight and polarity but reduce bioavailability compared to fluorinated analogs .

Biological Activity

3-(2,2,2-Trifluoroethoxy)aniline hydrochloride, an aniline derivative characterized by its trifluoroethoxy substituent, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antibacterial and anticancer activities, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClF3NO. The presence of the trifluoroethoxy group enhances the compound's solubility and reactivity compared to other anilines. Its structure can be represented as follows:

3 2 2 2 Trifluoroethoxy aniline hydrochloride C9H10ClF3NO\text{3 2 2 2 Trifluoroethoxy aniline hydrochloride }\quad \text{C}_9\text{H}_{10}\text{ClF}_3\text{NO}

This compound appears as a white to light yellow crystalline powder and is utilized across various scientific fields due to its unique electronic properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of aniline with 2,2,2-trifluoroethanol. One effective method includes the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. This method allows for the introduction of the trifluoroethoxy group under mild conditions.

Antibacterial Activity

Recent studies indicate that this compound exhibits promising antibacterial activity. It has been shown to inhibit the growth of various bacterial strains effectively. The mechanism behind this activity may involve its interaction with bacterial cell membranes or specific enzymatic pathways essential for bacterial survival.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it possesses significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the low micromolar range .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
A5495.0
MDA-MB-2314.5
HeLa3.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethoxy group enhances binding affinity towards enzymes or receptors involved in critical biological pathways. This interaction can modulate processes such as cell proliferation and apoptosis.

In cancer cells, it has been observed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptotic cell death through mitochondrial pathways .

Case Studies and Research Findings

Several studies have explored the implications of using this compound in therapeutic settings:

  • Anticancer Efficacy in Animal Models : In xenograft mouse models, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound demonstrated a tumor inhibition rate of approximately 53% without notable toxicity .
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with other chemotherapeutic agents can enhance overall efficacy against resistant cancer cell lines.

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